2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde
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Overview
Description
2-{3-[(tert-Butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde is an organosilicon compound that features a thietane ring substituted with a tert-butyldimethylsilyloxy group and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds via the formation of a silyl ether, which is then subjected to further functionalization to introduce the thietane ring and acetaldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles such as fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF) which cleave the silyl ether bond
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: TBAF and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Alcohols and other substituted derivatives.
Scientific Research Applications
2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde is a versatile reagent commonly used in synthetic glycobiology. It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . Additionally, it is employed in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . The compound is also used in the construction of key subunits in the synthesis of marine natural products .
Mechanism of Action
The mechanism of action of 2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde involves its ability to act as both an aldol donor and acceptor. This dual functionality allows it to participate in aldol reactions, forming carbon-carbon bonds with high stereocontrol. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of intermediates and facilitating selective reactions .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: A closely related compound with similar protective and reactive properties.
3-[(tert-Butyldimethylsilyl)oxy]phenylboronic acid: Another compound featuring the tert-butyldimethylsilyl group, used in different synthetic applications.
Uniqueness
2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde is unique due to the presence of the thietane ring, which imparts distinct reactivity and steric properties compared to other silyl-protected aldehydes. This uniqueness makes it valuable in the synthesis of complex molecules where precise control over stereochemistry and reactivity is required.
Properties
CAS No. |
2770359-21-0 |
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Molecular Formula |
C11H22O2SSi |
Molecular Weight |
246.44 g/mol |
IUPAC Name |
2-[3-[tert-butyl(dimethyl)silyl]oxythietan-3-yl]acetaldehyde |
InChI |
InChI=1S/C11H22O2SSi/c1-10(2,3)15(4,5)13-11(6-7-12)8-14-9-11/h7H,6,8-9H2,1-5H3 |
InChI Key |
QXUSSRZZVRXRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CSC1)CC=O |
Purity |
95 |
Origin of Product |
United States |
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